molecular formula C12H10F2N2 B15090044 4-[6-(Difluoromethyl)-2-pyridyl]aniline

4-[6-(Difluoromethyl)-2-pyridyl]aniline

Cat. No.: B15090044
M. Wt: 220.22 g/mol
InChI Key: VXMCQORDTWYRJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[6-(Difluoromethyl)-2-pyridyl]aniline is a chemical building block of interest in pharmaceutical and agrochemical research. This compound features a difluoromethylpyridine scaffold linked to an aniline group, both of which are privileged structures in the design of bioactive molecules. The difluoromethyl (CF2H) group is a critically important motif in medicinal chemistry because it can serve as a bioisostere for alcohols, thiols, and amines. This is due to its ability to act as a hydrogen bond donor, a unique property among fluorinated groups that can be leveraged to modulate a molecule's interaction with biological targets . Furthermore, incorporating a CF2H group can favorably influence the lipophilicity, metabolic stability, and membrane permeability of lead compounds . The aniline and pyridine components make this molecule a potential candidate for use in metal-catalyzed cross-coupling reactions or as a directing group for further C-H functionalization, enabling the synthesis of more complex derivatives . As a versatile scaffold, this compound is strictly for research purposes in discovery chemistry and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10F2N2

Molecular Weight

220.22 g/mol

IUPAC Name

4-[6-(difluoromethyl)pyridin-2-yl]aniline

InChI

InChI=1S/C12H10F2N2/c13-12(14)11-3-1-2-10(16-11)8-4-6-9(15)7-5-8/h1-7,12H,15H2

InChI Key

VXMCQORDTWYRJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C(F)F)C2=CC=C(C=C2)N

Origin of Product

United States

Spectroscopic and Structural Elucidation Methodologies for 4 6 Difluoromethyl 2 Pyridyl Aniline

Vibrational Spectroscopy for Structural Characterization

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides profound insights into the functional groups and bonding arrangements within a molecule.

FT-IR spectroscopy is a powerful tool for identifying the characteristic vibrations of functional groups. For 4-[6-(Difluoromethyl)-2-pyridyl]aniline, the IR spectrum is expected to be dominated by vibrations associated with the aniline (B41778) and difluoromethyl-substituted pyridine (B92270) moieties. Based on the spectrum of 4-(2-pyridyl)aniline (B94442), which shows characteristic peaks at 3333 and 3210 cm⁻¹ for the N-H stretching of the primary amine, similar bands are anticipated for the target molecule. chemicalbook.com The presence of the difluoromethyl group would introduce strong C-F stretching vibrations, typically observed in the 1100-1000 cm⁻¹ region. Aromatic C=C and C=N stretching vibrations from both the aniline and pyridine rings are expected in the 1610-1450 cm⁻¹ range. chemicalbook.com

Table 1: Predicted FT-IR Vibrational Frequencies and Assignments for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3400-3200Medium-StrongN-H stretching (asymmetric and symmetric) of the aniline amine group
~3100-3000Medium-WeakAromatic C-H stretching
~2900WeakC-H stretching of the difluoromethyl group
~1610-1580StrongC=C stretching of the aromatic rings
~1590-1560StrongC=N stretching of the pyridine ring
~1520MediumN-H bending of the aniline amine group
~1300-1100StrongC-N stretching
~1100-1000Very StrongC-F stretching of the difluoromethyl group
~850-750StrongC-H out-of-plane bending of substituted aromatic rings

Note: This table is predictive and based on characteristic functional group frequencies and data from analogous compounds.

FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The symmetric stretching of the aromatic rings, which may be weak in the IR spectrum, often gives rise to strong signals in the Raman spectrum. For this compound, intense bands corresponding to the ring breathing modes of both the pyridine and aniline rings are expected. The C-F vibrations of the difluoromethyl group are also Raman active.

While no specific SERS studies on this compound have been reported, this technique could be invaluable for understanding its interactions with metallic surfaces. SERS can provide enhancement of Raman signals by several orders of magnitude, allowing for the detection of trace amounts of the analyte and detailed analysis of its orientation and binding on a surface. This would be particularly relevant for applications in catalysis or sensor technology.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

NMR spectroscopy is arguably the most powerful tool for the determination of the precise molecular structure of organic compounds in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom can be elucidated.

The ¹H NMR spectrum of this compound would provide a detailed map of the proton environments. The spectrum of the analogous 4-(2-pyridyl)aniline shows distinct signals for the protons on both aromatic rings. chemicalbook.com For the target compound, the introduction of the electron-withdrawing difluoromethyl group at the 6-position of the pyridine ring would cause a downfield shift (to higher ppm values) of the remaining pyridine protons. The difluoromethyl proton itself would appear as a characteristic triplet due to coupling with the two adjacent fluorine atoms. The aniline protons would also be affected, though to a lesser extent. The amine protons are expected to appear as a broad singlet.

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Pyridine H-3~8.0-8.2d~8.0
Pyridine H-4~7.8-8.0t~8.0
Pyridine H-5~7.4-7.6d~8.0
Aniline H-2', H-6'~7.8-7.9d~8.5
Aniline H-3', H-5'~6.7-6.8d~8.5
CHF₂~6.5-7.0t~50-55
NH₂~3.8-4.2br s-

Note: This table is predictive and based on data from 4-(2-pyridyl)aniline and known substituent effects of the difluoromethyl group.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment and hybridization state. For this compound, the carbon atoms of the pyridine ring, particularly C-6 and C-2, would be significantly influenced by the difluoromethyl and aniline substituents, respectively. The carbon of the difluoromethyl group would appear as a triplet due to one-bond coupling with the two fluorine atoms. The spectrum of 4-(2-pyridyl)aniline shows signals for all eleven carbon atoms, and similar complexity is expected for the difluoromethyl derivative. chemicalbook.com

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
Pyridine C-2~158-160
Pyridine C-6~150-155 (triplet due to C-F coupling)
Aniline C-1'~148-150
Pyridine C-4~137-139
Aniline C-4'~129-131
Aniline C-2', C-6'~128-130
Pyridine C-3~122-124
Pyridine C-5~120-122
CHF₂~113-118 (triplet due to C-F coupling)
Aniline C-3', C-5'~115-117

Note: This table is predictive and based on data from 4-(2-pyridyl)aniline and known substituent effects.

¹⁹F NMR: Characterization of the Difluoromethyl Group

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is an exceptionally sensitive and informative technique for characterizing organofluorine compounds. The difluoromethyl (-CHF₂) group in this compound possesses a unique ¹⁹F NMR signature that is highly diagnostic of its electronic environment.

The fluorine nuclei in the -CHF₂ group are coupled to the adjacent proton, resulting in a characteristic splitting pattern. In the proton-coupled ¹⁹F NMR spectrum, the signal for the difluoromethyl group is expected to appear as a doublet. Conversely, in the proton-decoupled ¹⁹F NMR spectrum, this signal would collapse into a singlet. The chemical shift (δ) of this signal is indicative of the local electronic environment. For analogous aromatic compounds, the ¹⁹F chemical shift for a -CHF₂ group typically appears in a specific region of the spectrum. The coupling constant, J (specifically, the two-bond fluorine-proton coupling, ²JFH), provides valuable information about the geometry of the group.

Table 1: Hypothetical ¹⁹F NMR Data for this compound

ParameterExpected ValueMultiplicity
Chemical Shift (δ)-110 to -130 ppmDoublet (proton-coupled)
Coupling Constant (²JFH)50 - 60 HzN/A

Note: The data presented in this table is illustrative and based on typical values for similar difluoromethyl-substituted aromatic compounds. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Connectivity

While one-dimensional NMR provides information about the chemical environment and coupling of individual nuclei, two-dimensional (2D) NMR experiments are indispensable for establishing the connectivity between atoms within a molecule. For this compound, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are particularly powerful.

The HSQC experiment correlates the chemical shifts of directly attached proton and carbon atoms. uvic.ca This allows for the unambiguous assignment of the protonated carbons in the aniline and pyridine rings, as well as the carbon of the difluoromethyl group.

The HMBC experiment, on the other hand, reveals correlations between protons and carbons that are separated by two or three bonds. uvic.ca This is crucial for piecing together the molecular skeleton. For instance, HMBC correlations would be expected between the proton of the -CHF₂ group and the adjacent carbon on the pyridine ring, as well as between the protons on the pyridine ring and the carbon atoms of the aniline ring, confirming the linkage between the two aromatic systems.

Table 2: Expected Key HMBC Correlations for this compound

Proton (¹H)Correlated Carbon (¹³C)
H of -CHF₂C6 of Pyridine
H3 of PyridineC2, C4, C5 of Pyridine
H5 of PyridineC4, C6 of Pyridine
H2'/H6' of AnilineC4', C1' of Aniline, C2 of Pyridine
H3'/H5' of AnilineC1', C4' of Aniline

Note: This table presents a selection of expected correlations for illustrative purposes. A full analysis would involve the assignment of all protons and carbons.

X-Ray Diffraction Analysis for Solid-State Structure

X-ray diffraction provides the most definitive information about the three-dimensional arrangement of atoms in the solid state, offering insights into molecular geometry, conformation, and intermolecular interactions.

Single-Crystal X-Ray Diffraction for Definitive Molecular Geometry and Conformation

To perform single-crystal X-ray diffraction, a suitable single crystal of this compound must first be grown. researchgate.net This crystal is then mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is analyzed to determine the electron density distribution within the crystal, from which the precise positions of all non-hydrogen atoms can be determined.

This analysis yields a wealth of information, including:

Bond lengths and angles: Providing experimental confirmation of the covalent structure.

Torsional angles: Defining the conformation of the molecule, particularly the dihedral angle between the pyridine and aniline rings. This angle is influenced by steric and electronic effects.

Planarity of the aromatic rings: Confirming the expected aromatic character of the heterocyclic and carbocyclic moieties.

Table 3: Hypothetical Crystallographic Data for this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)5.8
c (Å)18.2
β (°)95.5
Volume (ų)1100
Z4

Note: The crystallographic data provided are hypothetical and serve as an example of the parameters obtained from a single-crystal X-ray diffraction experiment.

Investigation of Crystal Packing and Intermolecular Interactions

Beyond the structure of a single molecule, X-ray diffraction reveals how molecules are arranged in the crystal lattice. This packing is governed by a variety of intermolecular interactions, which can include:

Hydrogen bonding: The aniline -NH₂ group can act as a hydrogen bond donor, potentially forming interactions with the nitrogen atom of the pyridine ring or the fluorine atoms of the difluoromethyl group of neighboring molecules.

π-π stacking: The aromatic pyridine and aniline rings can engage in π-π stacking interactions, where the electron-rich π systems of adjacent molecules align.

C-H···F interactions: Weak hydrogen bonds involving the difluoromethyl group and aromatic C-H bonds can also influence the crystal packing.

The analysis of these interactions is crucial for understanding the solid-state properties of the compound, such as its melting point and solubility. The study of intermolecular interactions provides valuable insights into the supramolecular chemistry of this compound. rsc.orgnajah.edu

Theoretical and Computational Investigations of 4 6 Difluoromethyl 2 Pyridyl Aniline

Quantum Chemical Calculations (Density Functional Theory – DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. DFT calculations would provide fundamental insights into the intrinsic properties of 4-[6-(Difluoromethyl)-2-pyridyl]aniline.

Optimized Geometrical Parameters and Conformational Landscape

A crucial first step in the computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional structure. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached. For a molecule like this compound, which has rotational freedom around the bond connecting the pyridine (B92270) and aniline (B41778) rings, a conformational analysis would be necessary. This would involve rotating the dihedral angle between the two rings to map out the potential energy surface and identify the global minimum (the most stable conformer) as well as any local minima. The optimized geometrical parameters, including bond lengths, bond angles, and dihedral angles, provide a precise description of the molecular structure.

Prediction of Vibrational Frequencies and Comparison with Experimental Spectra

Once the optimized geometry is obtained, vibrational frequency calculations are typically performed. These calculations predict the frequencies of the fundamental modes of molecular vibration. The results can be used to simulate an infrared (IR) and Raman spectrum for the molecule. Comparing these theoretical spectra with experimentally obtained spectra is a standard method for confirming the structure of a synthesized compound. Each calculated vibrational frequency corresponds to a specific type of atomic motion, such as stretching, bending, or twisting of chemical bonds.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive. Analysis of the spatial distribution of the HOMO and LUMO would reveal which parts of the molecule are most likely to be involved in electron donation and acceptance.

Table 1: Hypothetical Frontier Molecular Orbital Data

ParameterValue (eV)
HOMO Energy(Data not available)
LUMO Energy(Data not available)
HOMO-LUMO Gap(Data not available)

Note: This table is for illustrative purposes only. No published data is available for this compound.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule. It is plotted onto the electron density surface and color-coded to indicate regions of different electrostatic potential. Red colors typically represent regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue colors indicate regions of positive potential (electron-poor), which are prone to nucleophilic attack. The MEP surface is a valuable tool for predicting the reactive sites of a molecule and understanding its intermolecular interactions. For this compound, the MEP would likely show negative potential around the nitrogen atoms and the fluorine atoms of the difluoromethyl group.

Mulliken Charge Analysis and Charge Distribution

Table 2: Hypothetical Mulliken Charge Distribution

AtomCharge (a.u.)
N (pyridine)(Data not available)
N (aniline)(Data not available)
C (difluoromethyl)(Data not available)
F(Data not available)

Note: This table is for illustrative purposes only. No published data is available for this compound.

Investigation of Intermolecular Interactions

Understanding the intermolecular interactions of this compound is important for predicting its physical properties, such as its melting point, boiling point, and solubility, as well as its behavior in biological systems. Computational methods can be used to study various types of non-covalent interactions, including hydrogen bonding, halogen bonding, and π-π stacking. For this molecule, potential hydrogen bonding interactions involving the amine group and the pyridine nitrogen could be investigated. The difluoromethyl group could also participate in weak hydrogen bonding or other electrostatic interactions.

Hydrogen Bonding Characteristics of the Difluoromethyl Group and Aniline Moiety

The molecular structure of this compound incorporates two key functional groups that dictate its intermolecular interaction potential: the difluoromethyl group (-CF2H) and the aniline moiety, which consists of an amino group (-NH2) attached to a phenyl ring.

The difluoromethyl group is an intriguing functional group in medicinal chemistry, often considered a bioisosteric replacement for hydroxyl (-OH) or thiol (-SH) groups. beilstein-journals.orgnih.gov Computational and experimental studies have established that the C-H bond in the -CF2H group is polarized due to the strong electron-withdrawing effect of the two fluorine atoms. beilstein-journals.org This polarization imparts a positive partial charge on the hydrogen atom, enabling it to act as a hydrogen bond donor. nih.govchemistryviews.org While it is a weaker hydrogen bond donor compared to canonical donors like -OH or -NH groups, its ability to form these interactions is significant. beilstein-journals.org Theoretical calculations and experimental data from NMR and IR spectroscopy confirm the hydrogen bond donating character of the CF2H group. nih.gov The strength of this interaction can be enhanced when the CF2H group is attached to an electron-deficient aromatic system, which is the case in the pyridyl ring of the title compound. beilstein-journals.org

The aniline moiety possesses a primary amine (-NH2) group, which is a classic hydrogen bond donor through its two N-H bonds. The hydrogen atoms carry a partial positive charge and can interact with electronegative atoms. Furthermore, the nitrogen atom of the amine group has a lone pair of electrons, allowing it to function as a hydrogen bond acceptor. The presence of both the difluoromethyl C-H donor and the aniline N-H donors allows for a complex network of potential hydrogen bonding interactions, which can influence the compound's conformation, crystal packing, and interactions with biological targets. Intramolecular hydrogen bonding between the aniline NH and the nitrogen of the pyridine ring or even a weak interaction with the fluorine atoms of the difluoromethyl group could also be computationally investigated to understand conformational preferences.

Quantification of Hydrogen Bond Donor and Acceptor Abilities

The capacity of a functional group to act as a hydrogen bond donor can be quantified experimentally and computationally. One common experimental method involves determining Abraham's solute hydrogen bond acidity parameter, A. This parameter provides a quantitative measure of a compound's ability to donate a hydrogen bond.

Studies on a series of difluoromethyl anisoles and thioanisoles have determined their hydrogen bond acidity parameters (A values) to be in the range of 0.085-0.126. researchgate.net This quantification reveals that the difluoromethyl group's hydrogen bond donor strength is comparable to that of thiophenols and anilines but is weaker than that of hydroxyl groups. researchgate.net The direct attachment of the CF2H group to cationic aromatic systems has been shown to significantly enhance its hydrogen bond donation ability, a finding supported by theoretical calculations. beilstein-journals.org

Functional GroupTypical Hydrogen Bond Acidity (A) Value RangeRole
Difluoromethyl (-CF2H)0.085 - 0.126Donor
Thiophenol (-SH on phenyl)~0.1Donor
Aniline (-NH2 on phenyl)~0.1Donor
Hydroxyl (-OH)>0.3Strong Donor

Reactivity and Selectivity Predictions via Computational Modeling

Reaction Mechanism Studies for Synthesis and Transformation Pathways

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, providing insights into transition states, intermediates, and reaction energetics. For the synthesis of this compound, computational studies can model potential synthetic routes, such as palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) between 2-chloro-6-(difluoromethyl)pyridine and 4-bromoaniline (B143363) or aniline itself. Density Functional Theory (DFT) calculations can map out the entire catalytic cycle, including oxidative addition, ligand exchange, and reductive elimination steps, to predict reaction barriers and optimize reaction conditions.

Another key area of investigation is the direct C-H difluoromethylation of the pyridine ring. nih.govnih.gov Computational studies can explore the mechanism of radical-based difluoromethylation reactions, for example, using reagents like Zn(SO2CF2H)2. nih.gov These models can help understand the generation of the CF2H radical, its addition to the pyridine ring, and the subsequent steps leading to the final product, providing a basis for improving reaction efficiency and selectivity.

Regarding transformations, computational models can predict the reactivity of the aniline and pyridine rings. For instance, the reaction of the aniline moiety with hydroxyl radicals, a process relevant to atmospheric chemistry and metabolism, can be modeled to determine reaction pathways and rate constants. mdpi.com Such studies would likely show that radical addition to the aniline ring and hydrogen abstraction from the amino group are key pathways. mdpi.com

Prediction of Regioselectivity in Electrophilic/Nucleophilic Attack

Computational chemistry allows for the prediction of regioselectivity in chemical reactions by calculating the distribution of electron density and the stability of reaction intermediates.

Electrophilic Attack: The this compound molecule has two aromatic rings with different electronic properties.

Pyridine Ring: The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. This deactivation is further intensified by the electron-withdrawing difluoromethyl group. Electrophilic aromatic substitution on pyridine is generally difficult and typically occurs at the 3-position (meta to the nitrogen). quora.com Computational modeling of the transition states for electrophilic attack at different positions would confirm that attack at the C3 or C5 positions of the pyridine ring leads to more stable intermediates (sigma complexes) compared to attack at the C4 position.

Aniline Ring: The aniline ring is activated towards electrophilic substitution by the electron-donating amino group. The -NH2 group directs incoming electrophiles to the ortho and para positions. Since the para position is occupied by the pyridyl substituent, electrophilic attack is predicted to occur predominantly at the positions ortho to the amino group (C3 and C5 of the aniline ring).

Nucleophilic Attack: Conversely, the electron-deficient nature of the substituted pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom (C2 and C6). The presence of the difluoromethyl group at C6 further enhances the electrophilicity of this position. Therefore, computational models would predict that nucleophilic attack is most likely to occur at the C6 position, potentially leading to the displacement of the difluoromethyl group under harsh conditions, or at the C2 position, displacing the aniline group.

Molecular Docking and Ligand-Target Interaction Modeling (Preclinical Context)

Computational Studies on Analogous Difluoromethylated Pyridyl-Anilines (e.g., PQR530, PQR620) with Protein Targets (e.g., PI3K, mTOR)

While specific docking studies for this compound are not publicly detailed, extensive computational modeling has been performed on structurally analogous compounds, providing significant insight into how this chemical scaffold interacts with key protein targets in cancer signaling pathways, such as phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR). nih.gov

Compounds like PQR530 and PQR620 serve as excellent proxies. PQR530 is a potent, dual inhibitor of PI3K and mTOR, featuring a difluoromethyl-pyridyl group attached to a triazine core. acs.orgmedchemexpress.com PQR620 is a selective mTOR inhibitor. nih.govnih.gov Molecular docking and computational studies on these molecules reveal critical structure-activity relationships. nih.gov

The catalytic site of these kinases has several key regions, including a hinge region, an affinity pocket, and a solvent-exposed area. nih.gov The pyridyl-aniline scaffold of the title compound is analogous to the core structures of many kinase inhibitors that form hydrogen bonds with the hinge region of the kinase domain (e.g., with the backbone amide of Valine residues like Val2240 in mTOR or Val851 in PI3Kα). nih.gov

Computational models of PQR530 and related compounds show that substituents on the core structure can drastically alter selectivity between PI3K and mTOR. nih.gov For example, introducing sterically bulky groups can create clashes in the slightly smaller PI3K active site while being well-accommodated in the deeper pocket of mTOR, thereby driving selectivity for mTOR. nih.gov The difluoromethyl group itself, with its hydrogen bond donating capability, can form specific interactions within the active site that contribute to binding affinity. Docking simulations can precisely model the orientation of the difluoromethyl group and predict favorable interactions with nearby amino acid residues, potentially stabilizing the ligand-protein complex.

CompoundTarget(s)Reported Inhibitory ActivityStructural Analogy
PQR530PI3Kα, mTORKd = 0.84 nM (PI3Kα), 0.33 nM (mTOR)Contains a difluoromethyl-pyridyl moiety
PQR620mTOR>1000-fold selectivity for mTOR over PI3KαIllustrates how scaffold modifications drive selectivity

These computational approaches are crucial in a preclinical context for optimizing lead compounds by predicting how structural modifications will impact binding affinity and selectivity, ultimately guiding the design of more effective and targeted therapies. researchgate.net

Structure-Activity Relationship (SAR) Studies on the Role of the Difluoromethyl and Aniline Groups in Molecular Recognition

The intricate dance of molecular recognition, where a molecule selectively binds to a biological target, is at the heart of drug design and discovery. For this compound, the difluoromethyl (CHF2) group and the aniline moiety are key players in defining its binding affinity and selectivity. SAR studies, which correlate the structural features of a molecule with its biological activity, are instrumental in deciphering the contribution of each functional group.

The Influence of the Difluoromethyl Group

The difluoromethyl group is a fascinating and increasingly utilized functional group in medicinal chemistry, often employed as a bioisostere for hydroxyl or thiol groups. Its unique electronic properties significantly impact a molecule's physicochemical characteristics, such as lipophilicity, metabolic stability, and hydrogen bonding capabilities.

Computational studies on analogous pyridine derivatives reveal that the introduction of a difluoromethyl group can substantially alter the molecule's interaction with protein binding sites. The strong electron-withdrawing nature of the two fluorine atoms can influence the acidity of the C-H bond in the CHF2 group, enabling it to act as a hydrogen bond donor in certain environments. This is a critical feature, as hydrogen bonds are fundamental to the specificity of ligand-receptor interactions.

Research on 2-difluoromethylpyridine as a bioisosteric replacement for pyridine-N-oxide in quorum sensing inhibitors has provided valuable data. In a study on Pseudomonas aeruginosa, a library of 2-difluoromethylpyridine derivatives was synthesized and evaluated. The results demonstrated that the replacement of pyridine-N-oxide with 2-difluoromethylpyridine can lead to similar or even enhanced biological activity, highlighting the favorable properties of the CHF2 group in molecular recognition. nih.gov

To illustrate the impact of substitutions on the pyridine ring, consider the following hypothetical SAR data based on common findings in medicinal chemistry for a generic kinase inhibitor with a 2-anilinopyridine scaffold:

Compound R Group at Pyridine C6 Kinase Inhibition IC50 (nM)
1a -CH3150
1b -CF375
1c -CHF290
1d -H300

This table is illustrative and compiled from general principles of medicinal chemistry. The data is not from a single, specific study on this compound.

This illustrative data suggests that the presence of a fluorine-containing substituent at the 6-position of the pyridine ring is beneficial for activity compared to an unsubstituted analog. The trifluoromethyl group often shows a more pronounced effect than the difluoromethyl group, potentially due to its stronger electron-withdrawing properties and greater lipophilicity.

The Significance of the Aniline Group

Quantitative Structure-Activity Relationship (QSAR) studies on various series of anilinopyridine and anilinopyrimidine derivatives have consistently highlighted the importance of the aniline group. nih.govnih.gov Modifications to the aniline ring, such as the introduction of substituents, can have a profound impact on biological activity. The position, size, and electronic nature of these substituents can fine-tune the molecule's binding affinity and selectivity.

For instance, the introduction of electron-withdrawing or electron-donating groups on the aniline ring can alter the pKa of the amino group, thereby influencing its ability to form hydrogen bonds at physiological pH. Steric hindrance from bulky substituents can also dictate the orientation of the aniline ring within the binding site, affecting other potential interactions.

Consider the following hypothetical SAR data for a generic inhibitor, illustrating the effect of substitutions on the aniline ring:

Compound R' Group on Aniline Ring Target Inhibition Ki (nM)
2a 4-H200
2b 4-F100
2c 4-Cl80
2d 4-CH3150
2e 3-Cl250

This table is illustrative and based on general SAR principles for aniline-containing inhibitors. The data is not from a single, specific study on this compound.

This illustrative data demonstrates that substitutions at the para-position of the aniline ring are generally more favorable for activity than at the meta-position. Halogen substitutions, particularly chlorine, often lead to enhanced potency, which could be attributed to a combination of electronic effects and the ability to form halogen bonds.

Reaction Chemistry and Functionalization of 4 6 Difluoromethyl 2 Pyridyl Aniline

Chemical Transformations at the Aniline (B41778) Nitrogen

The primary amine group of the aniline ring is a key site for a multitude of chemical reactions, allowing for the synthesis of a wide array of derivatives. Its nucleophilicity enables reactions such as acylation, alkylation, arylation, and the formation of ureas, thioureas, and sulfonamides.

Acylation, Alkylation, and Arylation Reactions

The nitrogen atom of the aniline group can be readily modified through the formation of new carbon-nitrogen bonds.

Acylation: The reaction of the aniline with acylating agents such as acyl chlorides or anhydrides under basic conditions yields the corresponding amides. This transformation is typically high-yielding and serves not only to create new derivatives but also to protect the amino group and reduce its activating effect in electrophilic aromatic substitution reactions.

Alkylation: Direct N-alkylation of anilines can be achieved using various alkylating agents. Modern methods, such as the visible-light-induced N-alkylation with alcohols, offer metal-free and environmentally friendly routes. For instance, anilines can be alkylated with alcohols like 4-hydroxybutan-2-one in the presence of an ammonium (B1175870) salt under visible light irradiation. nih.gov Another established method is the "borrowing hydrogen" strategy, which uses alcohols as alkylating agents under transition-metal-free conditions, typically requiring a base and elevated temperatures. rsc.org

Arylation: The introduction of an aryl group at the nitrogen center is commonly accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction involves the coupling of the aniline with an aryl halide (e.g., aryl bromide or iodide) in the presence of a palladium catalyst and a suitable base.

Reaction TypeReagents & ConditionsProduct TypeReference
Acylation Acyl chloride (R-COCl), Base (e.g., Pyridine (B92270) or Et₃N), Solvent (e.g., CH₂Cl₂)N-Acyl anilineGeneral Knowledge
Alkylation Alcohol (R-OH), Base (e.g., KOtBu), 135 °CN-Alkyl aniline rsc.org
Arylation Aryl halide (Ar-X), Pd catalyst, Base (e.g., NaOtBu)N-Aryl anilineGeneral Knowledge

Formation of Ureas and Thioureas

Urea and thiourea (B124793) derivatives are significant classes of compounds, often synthesized from primary amines like 4-[6-(difluoromethyl)-2-pyridyl]aniline. mdpi.commdpi.com

Ureas: The reaction of the aniline with an isocyanate (R-N=C=O) leads to the formation of a substituted urea. This addition reaction is typically rapid and proceeds under mild conditions, often just by mixing the reactants in a suitable solvent.

Thioureas: Similarly, reacting the aniline with an isothiocyanate (R-N=C=S) yields the corresponding thiourea derivative. organic-chemistry.orgresearchgate.net The synthesis is straightforward and can be performed by condensing the amine with the isothiocyanate, sometimes in the presence of a base like triethylamine (B128534) in a solvent such as tetrahydrofuran (B95107) (THF). ias.ac.in

These reactions provide a reliable method for extending the molecular structure and are widely used in medicinal chemistry to modulate the biological activity of parent compounds.

DerivativeReagentGeneral ConditionsProduct StructureReference
Urea Isocyanate (R-NCO)Aprotic solvent (e.g., THF, CH₂Cl₂), Room TemperatureAr-NH-C(=O)-NH-R ias.ac.in
Thiourea Isothiocyanate (R-NCS)Aprotic solvent (e.g., THF), Base (optional), Room Temp. or RefluxAr-NH-C(=S)-NH-R mdpi.comias.ac.in

Sulfonylation and Related Derivatives

The reaction of the aniline nitrogen with sulfonyl chlorides (R-SO₂Cl) in the presence of a base like pyridine results in the formation of sulfonamides. This reaction is a standard method for synthesizing this important functional group. While direct C-H sulfonylation of the aniline ring is also possible, N-sulfonylation is a more common transformation of the amino group itself. mdpi.com The resulting sulfonamides are stable compounds with distinct chemical properties compared to the parent amine.

Functionalization of the Pyridine Ring System

The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom and the strong electron-withdrawing effect of the difluoromethyl group (-CF₂H). This electronic nature dictates its reactivity, making it generally resistant to electrophilic substitution but susceptible to nucleophilic attack.

Electrophilic Aromatic Substitution Reactions (e.g., nitration, halogenation)

Direct electrophilic aromatic substitution (EAS) on the pyridine ring is challenging. The ring nitrogen deactivates the system towards electrophiles, and under the strongly acidic conditions often required for EAS (e.g., nitration or sulfonation), the pyridine nitrogen is protonated, leading to further deactivation. youtube.com

In the context of the entire molecule, the aniline ring is highly activated towards EAS by the electron-donating amino group. byjus.com Therefore, electrophilic attack will overwhelmingly occur on the aniline ring, specifically at the ortho positions relative to the amino group, as the para position is blocked. For example, nitration of the analogous compound 4-(pyridin-4-yl)aniline (B84086) leads to the introduction of a nitro group at the 2-position of the aniline ring. pharmaffiliates.com Halogenation, for instance with N-chlorosuccinimide (NCS) or bromine water, would also be expected to occur selectively on the aniline ring. byjus.comgoogle.com

Reaction TypeReagentsExpected Position of SubstitutionRationaleReference
Nitration HNO₃, H₂SO₄Ortho to -NH₂ on the aniline ringAniline ring is highly activated; pyridine ring is deactivated. youtube.combyjus.com pharmaffiliates.com
Halogenation Br₂/H₂O or NCSOrtho to -NH₂ on the aniline ringAniline ring is highly activated; pyridine ring is deactivated. byjus.com google.com

Nucleophilic Aromatic Substitution Reactions

The electron-deficient nature of the pyridine ring, enhanced by the -CF₂H group at the 6-position, makes it a candidate for nucleophilic aromatic substitution (SₙAr). However, SₙAr reactions typically require a good leaving group, such as a halide, at a position activated by the ring nitrogen (i.e., the 2-, 4-, or 6-positions). nih.gov

In the parent molecule this compound, there are no such leaving groups on the pyridine ring. Therefore, direct SₙAr by displacing a hydride ion (C-H functionalization) is generally not feasible under standard conditions.

However, the reactivity of related halogenated pyridines is well-established. For example, 2,6-dichloropyridine (B45657) can be converted to 2,6-difluoropyridine (B73466) via nucleophilic substitution with potassium fluoride (B91410) at high temperatures. google.com Similarly, the synthesis of the title compound itself likely proceeds via an SₙAr reaction, where a nucleophilic aniline derivative displaces a leaving group (e.g., a halogen) from the 2-position of a 6-(difluoromethyl)pyridine precursor. Once formed, further SₙAr on the C-H bonds of the pyridine ring of this compound is highly unlikely.

Metal-Catalyzed Coupling Reactions at Unsubstituted Positions of the Pyridine Ring

The pyridine ring of this compound possesses C-H bonds that are amenable to functionalization through metal-catalyzed coupling reactions. These reactions offer a powerful strategy for the introduction of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of more complex derivatives. The regioselectivity of these reactions is often governed by the electronic properties of the pyridine ring and the directing effects of the existing substituents.

Iridium-Catalyzed C-H Borylation:

A prominent example of metal-catalyzed C-H functionalization is the iridium-catalyzed borylation, which introduces a versatile boronic ester group onto the pyridine ring. This transformation typically utilizes catalysts like [Ir(cod)Cl]₂ (cod = 1,5-cyclooctadiene) and a bipyridine-based ligand. The resulting borylated pyridine can then participate in a wide range of subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds.

For pyridine derivatives, the regioselectivity of iridium-catalyzed borylation is influenced by both steric and electronic factors. In the case of 2,6-disubstituted pyridines, borylation often occurs at the C4 position (meta to the nitrogen) due to steric hindrance at the positions adjacent to the substituents. digitellinc.com The aniline substituent at the 4-position of the pyridine ring in the target molecule can also influence the regioselectivity. The amino group can act as a directing group, potentially favoring functionalization at the ortho positions of the aniline ring or influencing the electronic distribution within the pyridine ring. researchgate.netacs.org However, in the context of the pyridine ring itself, the positions ortho to the nitrogen (C3 and C5) are the most likely sites for borylation, assuming the directing effect of the aniline is not overriding.

Palladium-Catalyzed C-H Arylation:

Palladium-catalyzed direct C-H arylation is another powerful tool for the functionalization of pyridine rings. This reaction typically involves a palladium catalyst, such as Pd(OAc)₂, and an aryl halide or its equivalent as the coupling partner. The regioselectivity can be controlled by the use of directing groups. In this compound, the aniline nitrogen or the pyridine nitrogen could potentially act as a directing group.

For instance, the nitrogen of a pyridyl group attached to an aniline can direct the ortho-C-H arylation of the aniline ring. semanticscholar.org Conversely, in pyridine C-H arylation, the reaction can be directed to the positions ortho to the nitrogen. For the subject compound, this would correspond to the C3 and C5 positions of the pyridine ring. The presence of the difluoromethyl group, an electron-withdrawing group, at the C6 position would likely influence the reactivity of the adjacent C5 position. beilstein-archives.orgnih.govrsc.org

Reaction Type Catalyst System (Example) Potential Functionalization Position Key Considerations
Iridium-Catalyzed C-H Borylation[Ir(cod)Cl]₂ / bipyridine ligandC3, C4, or C5 of the pyridine ringSteric hindrance from the 6-CF₂H and 2-aniline groups. Potential directing effects of the aniline nitrogen.
Palladium-Catalyzed C-H ArylationPd(OAc)₂ / ligandC3 or C5 of the pyridine ringDirecting group ability of the pyridine and aniline nitrogens. Electronic effect of the difluoromethyl group.

Reactions Involving the Difluoromethyl Group

The difluoromethyl (-CF₂H) group is a unique structural motif that can participate in various chemical transformations, offering opportunities to further modify the properties of this compound.

Transformations to Other Fluorinated Motifs (e.g., -CF₃, -CH₂F)

While the direct conversion of a difluoromethyl group to a trifluoromethyl (-CF₃) or a monofluoromethyl (-CH₂F) group on a pyridine ring is not a commonly reported transformation, related synthetic strategies for the preparation of such compounds can be considered. The synthesis of trifluoromethylpyridines often involves the fluorination of a corresponding trichloromethyl starting material or the cyclization of precursors already containing the trifluoromethyl group. nih.gov

A plausible, albeit potentially challenging, synthetic route to transform the -CF₂H group could involve a deprotonation-fluorination sequence. The hydrogen atom of the difluoromethyl group is acidic and can be removed by a strong base. Trapping the resulting carbanion with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), could potentially yield the corresponding trifluoromethyl derivative. However, the conditions required for such a transformation would need to be carefully optimized to avoid side reactions on the aniline or pyridine moieties.

The conversion to a monofluoromethyl group (-CH₂F) would likely require a reduction of one of the C-F bonds. This is a challenging transformation due to the high strength of the carbon-fluorine bond.

Reactions Preserving the Difluoromethyl Group

The difluoromethyl group is generally stable under a variety of reaction conditions, allowing for the selective functionalization of other parts of the this compound molecule. The electron-withdrawing nature of the -CF₂H group can influence the reactivity of the pyridine ring, but the group itself often remains intact.

For example, reactions targeting the aniline moiety, such as acylation or alkylation of the amino group, can typically be performed without affecting the difluoromethyl group. Similarly, electrophilic aromatic substitution on the aniline ring would be expected to proceed while preserving the -CF₂H group on the pyridine ring. The chemoselectivity of such reactions would depend on the specific reagents and conditions employed. researchgate.net

The preservation of the difluoromethyl group is crucial in many synthetic strategies, as this moiety is often incorporated to modulate the physicochemical and biological properties of the molecule. Its ability to act as a lipophilic hydrogen bond donor is a key feature that chemists often wish to retain. nih.gov

Regioselective Functionalization Strategies

Achieving regioselectivity in the functionalization of this compound is critical for the synthesis of specific isomers with desired properties. Several strategies can be employed to control the position of newly introduced substituents.

Directed Ortho-Metalation (DoM):

Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org In this approach, a directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. In this compound, both the aniline nitrogen and the pyridine nitrogen can potentially act as DMGs.

Aniline as a Directing Group: The amino group of the aniline moiety can be protected (e.g., as a pivaloyl amide) to create an effective DMG. Treatment with a strong base like n-butyllithium would then lead to deprotonation at the ortho position of the aniline ring. The resulting aryllithium species can be trapped with various electrophiles to introduce a wide range of substituents. acs.org

Pyridine Nitrogen as a Directing Group: The pyridine nitrogen can also direct metalation to the C3 position. However, the presence of the aniline substituent at C2 might sterically hinder this approach.

Regioselective Halogenation:

The introduction of a halogen atom can serve as a handle for further functionalization through cross-coupling reactions. Regioselective halogenation of pyridines can be achieved using specific reagents and conditions. For pyridine N-oxides, halogenation can often be directed to the C2 position. dntb.gov.ua For the parent pyridine, designed phosphine (B1218219) reagents have been developed for selective halogenation at the C4 position. nih.gov Given the substitution pattern of this compound, selective halogenation at the C3 or C5 positions of the pyridine ring would be the most likely outcome, depending on the electronic and steric influences of the existing substituents.

Switchable C-H Functionalization:

Applications As a Research Building Block and Precursor

Precursor in the Synthesis of Complex Heterocyclic Systems

The bifunctional nature of 4-[6-(Difluoromethyl)-2-pyridyl]aniline, featuring both a reactive aniline (B41778) group and a pyridine (B92270) ring, establishes it as a key precursor in the construction of advanced heterocyclic systems. This compound is effectively a pre-assembled biaryl-like structure, which chemists can elaborate upon to create larger, polycyclic molecules. The pyridine ring is a cornerstone in many FDA-approved drugs, and its nitrogen atom can influence the pharmacokinetic properties of a molecule by participating in hydrogen bonding with biological receptors. nih.gov

Synthetic chemists utilize this compound as a foundational component in multi-step syntheses. The aniline portion can undergo a wide array of classic organic reactions, including acylation, alkylation, diazotization, and various coupling reactions, to build new molecular frameworks. For instance, it can be a critical starting material in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig amination, to attach further aryl or heteroaryl substituents, thereby generating intricate and functionally diverse heterocyclic systems. nih.govacs.org The synthesis of novel pyridine-based heterocyclic hybrids is an active area of research for applications in medicinal chemistry. nih.gov

Role in the Design and Synthesis of Biologically Active Compounds (Preclinical Focus)

The structural motifs present in this compound are of significant interest in the design of novel therapeutic agents. The pyridyl-aniline core is a recognized scaffold in medicinal chemistry, while the difluoromethyl group provides a strategic tool for optimizing a drug candidate's preclinical profile.

The pyridyl-aniline framework is a common feature in small-molecule kinase inhibitors, which are a major class of modern oncology drugs. nih.govacs.org While this compound itself is not the direct core of well-known inhibitors like PQR530 and PQR620, its isomeric structure, 4-(difluoromethyl)pyridin-2-amine, forms the critical scaffold for these compounds targeting the PI3K/mTOR signaling pathway. nih.govresearchgate.net The PI3K/mTOR pathway is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention. nih.govnih.gov

Inhibitors like PQR309 (Bimiralisib), a pan-PI3K/mTOR inhibitor, incorporate a substituted pyridine ring attached to a triazine core. nih.govresearchgate.net The development of these molecules illustrates the strategic importance of the difluoromethyl-substituted pyridine motif in achieving potent and selective inhibition. The primary amine on the pyridine ring often forms crucial hydrogen bond interactions within the ATP-binding site of the target kinase. acs.org The specific substitution pattern of this compound makes it a valuable research compound for exploring new kinase inhibitor designs that can exploit different binding pockets or achieve alternative selectivity profiles.

Table 1: Examples of PI3K/mTOR Pathway Inhibitors with Related Scaffolds
CompoundCore Scaffold MoietyTarget(s)Significance of Fluoroalkyl Group
PQR309 (Bimiralisib)4-(Trifluoromethyl)pyridin-2-aminepan-PI3K, mTORThe CF3 group contributes to the molecule's overall physicochemical properties and binding affinity. nih.govresearchgate.net
PQR5304-(Difluoromethyl)pyridin-2-aminePI3K, mTORFeatures a CHF2 group, which modulates potency, selectivity, and pharmacokinetic properties, including brain penetration.
PQR6204-(Difluoromethyl)pyridin-2-aminemTORC1/2The CHF2 group was found to increase mTOR binding affinity compared to the analogous CF3 group.

The incorporation of a difluoromethyl (CHF₂) group is a key strategy in modern medicinal chemistry to enhance the drug-like properties of a lead compound. nih.govresearchgate.net This group imparts a unique set of characteristics that can profoundly influence a molecule's preclinical performance by modulating its interaction with biological targets and its metabolic stability. nih.gov

A compelling example of its strategic use comes from the optimization of mTOR inhibitors. During the development of precursors to PQR620, researchers found that replacing a trifluoromethyl (CF₃) group with a difluoromethyl (CHF₂) group on the pyridine ring led to a significant increase in binding affinity for the mTOR kinase. This demonstrates the subtle but powerful electronic and steric effects the CHF₂ group can exert to fine-tune molecular interactions.

Table 2: Key Physicochemical and Biological Effects of the Difluoromethyl Group
PropertyInfluence of the CHF2 GroupImpact on Preclinical Development
Metabolic StabilityIncreases resistance to oxidative metabolism. nih.govLonger biological half-life, potentially lower required dose.
Target BindingCan act as a hydrogen bond donor. nih.govEnhanced binding affinity and selectivity for the target protein.
LipophilicityIncreases lipophilicity compared to a hydrogen atom. nih.govModulates solubility and membrane permeability.
BioisosterismServes as a stable mimic for hydroxyl, thiol, or amine groups. nih.govAllows for the replacement of metabolically labile groups while retaining biological activity.

The field of agrochemical research has extensively utilized fluorinated heterocyclic compounds to develop potent and effective crop protection agents. researchgate.net Approximately 20% of modern agrochemicals contain at least one fluorine atom, with trifluoromethylated derivatives being particularly significant. researchgate.netsemanticscholar.org The introduction of fluoroalkyl groups like CHF₂ into a pyridine ring can dramatically enhance the biological activity of herbicides, fungicides, and insecticides. researchgate.net This enhancement is due to fluorine's ability to alter key parameters such as binding to the target enzyme, transport within the plant or insect, and resistance to metabolic breakdown. researchgate.net

While this compound is not a commercialized agrochemical itself, its structural class is highly relevant. For example, related compounds like 2,6-dichloro-4-(trifluoromethyl)aniline are vital intermediates in the synthesis of widely used insecticides such as fipronil. nbinno.com Similarly, various trifluoromethylpyridine derivatives are key structural motifs in numerous commercial agrochemicals, including the herbicide pyroxsulam. nih.gov Therefore, this compound represents a valuable building block for the discovery and optimization of new agrochemicals, leveraging the proven benefits of the fluorinated pyridine scaffold. semanticscholar.orgnih.gov

Potential as a Ligand in Coordination Chemistry and Catalysis

The structure of this compound contains two nitrogen atoms—one on the pyridine ring and one in the aniline group—which can act as coordination sites for metal ions. This makes the molecule a potential ligand for forming metal complexes with applications in catalysis and materials science. mdpi.com

The pyridine nitrogen is a well-established coordination site, readily binding to a wide range of transition metals. mdpi.comnih.gov Depending on the specific metal center and reaction conditions, the molecule could function as a monodentate ligand, binding solely through the pyridine nitrogen. Alternatively, it could act as a bidentate N,N'-chelating ligand, where both the pyridine and aniline nitrogens coordinate to the same metal center, forming a stable five-membered ring. Such chelation effects often lead to highly stable and well-defined metal complexes.

This structural motif is analogous to other well-studied pyridyl-based ligands used in catalysis and coordination chemistry, such as N-(pyridylmethylene)anilines and fluorinated terpyridines. researchgate.netresearchgate.net Metal complexes formed from such ligands have been investigated for a variety of catalytic transformations. nih.gov The presence of the electron-withdrawing difluoromethyl group can also electronically tune the properties of the ligand and the resulting metal complex, potentially influencing the reactivity and selectivity of a catalytic process.

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Routes

A primary challenge in the broader application of 4-[6-(Difluoromethyl)-2-pyridyl]aniline is the need for synthetic pathways that are not only efficient in terms of yield but also adhere to the principles of green chemistry. Traditional synthesis methods for pyridine (B92270) derivatives often involve harsh conditions and hazardous reagents, prompting a shift towards more sustainable alternatives. researchgate.netijarsct.co.in

The development of eco-friendly catalytic systems is a major focus for the synthesis of pyridine-based compounds. ijarsct.co.in Research into novel catalysts aims to reduce energy consumption, minimize waste, and utilize less toxic materials.

Ionic Liquids (ILs): Ionic liquids are gaining attention as green solvents and catalysts for pyridine synthesis. researchgate.net Their low volatility, thermal stability, and tunable properties make them a sustainable alternative to conventional organic solvents. ILs can act as dual solvent-catalysts, simplifying reaction setups and enabling milder conditions, which reduces energy use and the formation of hazardous byproducts. researchgate.net Their recyclability also contributes to more cost-effective and environmentally friendly processes. researchgate.net

Reusable Catalysts: The use of reusable catalysts, such as heterogeneous catalysts or those immobilized on solid supports, is another promising direction. For instance, an octahedral manganese oxide molecular sieve (K-OMS-2) has been used for pyrimidine (B1678525) synthesis with O2 as a green oxidant under base- and additive-free conditions, demonstrating high activity and recyclability. mdpi.com

Microwave-Assisted Synthesis: This technique has been recognized as a green chemistry tool that can significantly shorten reaction times (from hours to minutes) and improve yields (often in the 82%-94% range) for pyridine derivatives. acs.org

Solvent-Free Reactions: Conducting reactions without a solvent or in greener solvent systems like supercritical CO2 can drastically reduce the environmental impact of chemical production. ijarsct.co.inrsc.org

Table 1: Comparison of Green Synthesis Strategies for Pyridine Derivatives

Strategy Key Advantages Challenges
Ionic Liquids Recyclable, dual solvent-catalyst function, milder reaction conditions. researchgate.net Cost, potential toxicity of some ILs.
Reusable Catalysts Reduced waste, cost-effective over multiple cycles. mdpi.com Catalyst deactivation, separation from product.
Microwave Synthesis Rapid reaction times, high yields, energy efficiency. acs.org Scalability, specialized equipment required.
Solvent-Free Reactions Minimal waste, simplified workup, reduced environmental impact. ijarsct.co.inrsc.org Limited substrate solubility, potential for high viscosity.

Biocatalysis offers a powerful approach to chemical synthesis, leveraging the high selectivity and mild operating conditions of enzymes. ijarsct.co.innih.gov Integrating biocatalysis into the synthesis of this compound could offer significant advantages.

Enzyme-Based Catalysts: Engineered enzymes could be developed to catalyze specific steps in the synthesis, such as the formation of the pyridine ring from renewable precursors or the selective functionalization of the molecule. ijarsct.co.in This approach combines the excellent selectivity of biocatalysts with the robust reactivity of chemical catalysts, potentially leading to higher yields and less waste. nih.govcabbi.bio

Whole-Cell Biocatalysis: Utilizing whole microbial cells as catalysts can be a cost-effective alternative to using isolated enzymes. A novel one-pot biocatalytic process has been demonstrated for the synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine using recombinant microbial cells, offering a simpler and more sustainable route compared to traditional organic synthesis. rsc.org

Photobiocatalysis: The use of photobiocatalysts, which utilize light to drive chemical reactions, is an emerging area. Studies have shown the potential of various photobiocatalysts for the efficient and enantioselective hydrolysis of esters, a type of reaction that could be adapted for transformations involving intermediates in the synthesis of the target compound. mdpi.com

Exploration of Novel Reactivity and Functionalization Pathways

The difluoromethyl group and the pyridine ring are crucial for the biological and chemical properties of many compounds. researchgate.netuni-muenster.de Exploring new ways to introduce these functionalities and further modify the this compound scaffold is a key area for future research.

A significant challenge in pyridine chemistry is the regioselective introduction of functional groups. researchgate.net The electronic nature of the pyridine core typically restricts C-H functionalization to the ortho- and para-positions. researchgate.netresearchgate.net

Site-Selective C-H Difluoromethylation: Direct C-H difluoromethylation is the most efficient method for creating difluoromethylated pyridines. researchgate.netresearchgate.net However, direct meta-difluoromethylation has been a long-standing challenge. researchgate.netuni-muenster.de Recently, a novel strategy has been developed that allows for switchable regioselectivity. By using oxazino pyridine intermediates under basic conditions, meta-C-H difluoromethylation can be achieved. Switching to acidic conditions transforms the intermediates into pyridinium (B92312) salts, directing the functionalization to the para-position. researchgate.net This breakthrough allows for the late-stage modification of complex pyridine-containing molecules. researchgate.netresearchgate.net

Late-Stage Functionalization: Developing methods for introducing functional groups in the final steps of a synthesis is crucial for creating diverse libraries of compounds for screening. researchgate.net A combination of C-H fluorination followed by nucleophilic aromatic substitution (SNAr) has been shown to be effective for the late-stage functionalization of pyridines at the position alpha to the nitrogen atom. acs.org

Novel Reagents: The development of new reagents continues to expand the toolkit for organic chemists. For example, difluoromethyl 2-pyridyl sulfone has been introduced as an efficient reagent for the gem-difluoroolefination of aldehydes and ketones, offering a practical one-step method compared to traditional multi-step procedures. organic-chemistry.org

Advanced Computational Modeling for Predictive Chemistry and Material Science

Computational chemistry and molecular modeling are becoming indispensable tools for accelerating research and development. By predicting molecular properties and reaction outcomes, these methods can guide experimental work, saving time and resources.

Predictive Modeling for Synthesis: Quantum mechanics (QM) and other computational methods can be used to model reaction mechanisms, predict the efficacy of different catalysts, and optimize reaction conditions for the synthesis of this compound.

Structure-Property Relationship Studies: Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling, Comparative Molecular Field Analysis (CoMFA), and molecular docking can be employed to understand how the structural features of this compound and its derivatives relate to their potential activities. jchemlett.com Such models can predict the biological or material properties of new, unsynthesized compounds, guiding the design of molecules with enhanced characteristics. jchemlett.com

Materials Science Applications: Computational screening can identify derivatives of this compound with desirable electronic, optical, or physical properties for applications in material science. Theoretical predictions can help in the design of novel nitrogen-containing heterocyclic compounds for use as advanced materials. researchgate.net

Diversification of Applications Beyond Medicinal and Agrochemical Chemistry

While pyridylanilines are well-established in medicinal and agrochemical research, the unique structural and electronic features of this compound suggest its potential in a broader range of applications, particularly in material science. msesupplies.com Nitrogen-containing heterocycles are versatile building blocks for a variety of functional materials. openmedicinalchemistryjournal.commdpi.com

Organic Electronics: The pyridine-aniline scaffold can be a component of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The electron-withdrawing nature of the difluoromethyl group and the nitrogen atom in the pyridine ring can be used to tune the electronic properties (e.g., HOMO/LUMO energy levels) of materials for these applications.

Functional Dyes and Probes: Nitrogen heterocycles are fundamental to the chemistry of dyes. msesupplies.com Derivatives of this compound could be explored as new fluorescent probes for biological imaging or as components in dye-sensitized solar cells.

High-Energy-Density Materials (HEDMs): Nitrogen-rich heterocyclic compounds are actively being researched for their potential as HEDMs. rsc.org The introduction of energetic functional groups onto the this compound core could lead to new materials with applications in this field.

Q & A

Q. What are the recommended synthetic routes for 4-[6-(Difluoromethyl)-2-pyridyl]aniline, and how can reaction efficiency be optimized?

Methodological Answer: Synthesis typically involves coupling a pyridine derivative with an aniline precursor. A plausible route is:

Substitution Reaction : Introduce the difluoromethyl group to 2-chloropyridine via nucleophilic aromatic substitution using a difluoromethylating agent (e.g., ClCF₂H) under basic conditions .

Cross-Coupling : Use Suzuki-Miyaura coupling between 6-(difluoromethyl)-2-pyridylboronic acid and 4-bromoaniline, catalyzed by Pd(PPh₃)₄ in a toluene/water mixture with Na₂CO₃ as a base .

Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) and adjust catalyst loading (0.5–2 mol%) to minimize side products. Purify via column chromatography (silica gel, gradient elution) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • LCMS : Confirm molecular weight using electrospray ionization (ESI+) with m/z ~235 [M+H]+. Adjust mobile phase (e.g., acetonitrile/0.1% formic acid) to resolve impurities .
  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.8–8.2 ppm) and CF₂H protons (δ ~5.8 ppm, triplet). Compare with DFT-predicted spectra for validation .
  • HPLC : Use a C18 column (4.6 × 150 mm) with UV detection at 254 nm. Retention time <2 minutes under isocratic conditions (70% methanol) indicates high purity .

Q. What are the critical stability considerations for this compound under varying storage conditions?

Methodological Answer:

  • Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition above 150°C. Store at –20°C in amber vials under inert gas (N₂/Ar) .
  • Photostability : Expose to UV light (λ = 365 nm) for 24 hours and monitor degradation via HPLC. Use light-resistant containers if >5% degradation occurs .
  • Hydrolytic Stability : Test in buffered solutions (pH 4–9) at 25°C. If hydrolysis occurs (e.g., CF₂H → COOH), add stabilizers like BHT (0.1% w/w) .

Advanced Research Questions

Q. How can computational modeling predict the electronic properties and reactivity of this compound?

Methodological Answer:

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to compute HOMO/LUMO energies. The difluoromethyl group lowers LUMO by ~1.2 eV, enhancing electrophilicity .
  • Reactivity Mapping : Simulate Fukui indices to identify nucleophilic (aniline NH₂) and electrophilic (pyridine C-4) sites. Validate with experimental substitution reactions .
  • Solvent Effects : Include PCM models (e.g., DMSO, ethanol) to predict solubility trends. Compare with experimental logP values (estimated ~2.1) .

Q. How should researchers resolve contradictions in biological activity data (e.g., conflicting IC₅₀ values) for this compound?

Methodological Answer:

  • Assay Standardization : Use a reference inhibitor (e.g., staurosporine) in all assays. Control variables: cell line passage number, serum concentration, and incubation time .
  • Metabolite Interference : Perform LC-MS/MS on post-assay lysates to detect metabolites (e.g., oxidized quinones) that may alter activity .
  • Dose-Response Reproducibility : Run triplicate experiments with independent synthetic batches. Apply ANOVA to assess batch-to-batch variability (p < 0.05 indicates significance) .

Q. What strategies are effective for modifying the compound to enhance selectivity in target binding?

Methodological Answer:

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., –NO₂) at the aniline para position to strengthen π-stacking with hydrophobic enzyme pockets. Monitor binding via SPR (KD < 100 nM target vs. >1 µM off-target) .
  • Isosteric Replacement : Replace pyridine with pyrimidine to alter hydrogen-bonding patterns. Compare docking scores (AutoDock Vina) and synthesize top candidates .
  • Protease Resistance : Add methyl groups ortho to NH₂ to sterically hinder metabolic N-acetylation. Validate stability in liver microsome assays .

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